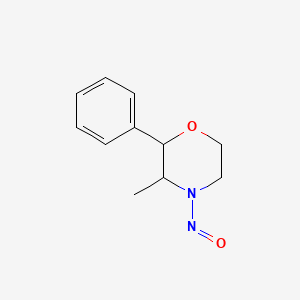

3-Methyl-4-nitroso-2-phenylmorpholine

Description

Structure

3D Structure

Properties

CAS No. |

34993-08-3 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-methyl-4-nitroso-2-phenylmorpholine |

InChI |

InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

AUJFBAMBAVQREK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCN1N=O)C2=CC=CC=C2 |

vapor_pressure |

0.0000589 [mmHg] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Nitroso 2 Phenylmorpholine and Analogues

Regioselective Construction of the Morpholine (B109124) Ring System

The precise placement of substituents on the morpholine ring is critical for modulating the biological and chemical properties of the resulting compounds. Regioselective synthesis ensures the desired constitutional isomers are formed, which is paramount in the development of pharmaceutical agents and other fine chemicals.

Directed Metalation Approaches in Substituted Aromatic Synthesis

Directed ortho metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents with high precision. wikipedia.orgsemanticscholar.org

The general principle involves the coordination of an organolithium reagent, typically n-butyllithium or s-butyllithium, to a heteroatom within the DMG. wikipedia.orgsemanticscholar.org This coordination positions the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated species. semanticscholar.org Common DMGs include amides, carbamates, ethers, and tertiary amines. wikipedia.orgnih.gov The choice of solvent, often an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), and low reaction temperatures (e.g., -78 °C) are crucial for the success of these reactions. semanticscholar.org

Table 1: Key Parameters in Directed Ortho Metalation (DoM)

| Parameter | Description | Common Examples |

|---|---|---|

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position through coordination with the lithium reagent. wikipedia.org | -CONR₂, -OCONEt₂, -OMe, -NMe₂ wikipedia.orgnih.gov |

| Organolithium Reagent | A strong base used for the deprotonation of the aromatic ring. | n-BuLi, s-BuLi, t-BuLi |

| Solvent | Anhydrous aprotic solvents that solvate the lithium species. semanticscholar.org | Diethyl ether (Et₂O), Tetrahydrofuran (THF) semanticscholar.org |

| Temperature | Low temperatures are typically required to maintain the stability of the organolithium intermediates. | -78 °C to 0 °C semanticscholar.org |

| Electrophile | A reagent that reacts with the ortho-lithiated species to introduce a substituent. | Alkyl halides, aldehydes, ketones, CO₂, etc. |

For the synthesis of a 2-phenylmorpholine (B1329631) precursor, a DoM strategy could be envisioned starting from a suitably substituted aniline (B41778) or phenol (B47542) derivative bearing a DMG. Subsequent ortho-lithiation and reaction with an appropriate electrophile would install the necessary functionality for the eventual cyclization to form the morpholine ring.

Aryl Carbon-Nitrogen Bond Formation through Catalysis

The formation of the aryl C-N bond is a cornerstone of many synthetic routes to N-aryl heterocycles, including phenylmorpholines. Transition-metal-catalyzed cross-coupling reactions have become indispensable for this purpose, offering mild and versatile methods for constructing these bonds. nih.gov

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. tcichemicals.com This reaction has broad substrate scope and functional group tolerance, making it a widely used method in medicinal and process chemistry. tcichemicals.com The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product.

More recently, alternative nitrogen sources, such as organic azides, have been employed in rhodium- and iridium-catalyzed C-H amination reactions. nih.gov These methods offer a step- and atom-economical approach by directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov The organic azide (B81097) can serve as both the amino source and an internal oxidant, with the only byproduct being molecular nitrogen. nih.gov

Table 2: Comparison of Catalytic C-N Bond Formation Methods

| Method | Catalyst System | Nitrogen Source | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand and a strong base. tcichemicals.com | Primary or secondary amine. | Wide substrate scope, high functional group tolerance. tcichemicals.com |

| C-H Amination with Azides | Rhodium(III) or Iridium(III) catalysts. nih.gov | Sulfonyl, aryl, or alkyl azides. nih.gov | High atom economy, direct C-H functionalization, environmentally benign (N₂ byproduct). nih.gov |

These catalytic methods provide powerful strategies for constructing the N-phenyl-substituted morpholine core, a key step in the synthesis of 3-methyl-4-nitroso-2-phenylmorpholine.

Nitrosation Reactions for N-Nitrosomorpholine Formation

The final step in the synthesis of the target compound is the introduction of the nitroso group at the nitrogen atom of the morpholine ring. This is typically achieved through a nitrosation reaction of the secondary amine precursor.

Acid-Catalyzed Nitrosation of Secondary Amines

The nitrosation of secondary amines is most commonly carried out under acidic conditions using a source of nitrite (B80452), such as sodium nitrite. wikipedia.orgccsnorway.com In the presence of acid, nitrous acid (HONO) is generated in situ. wikipedia.org Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the nitrosonium ion. wikipedia.org Subsequent deprotonation of the resulting ammonium (B1175870) ion yields the stable N-nitrosamine product. wikipedia.org The rate of this reaction is highly dependent on the pH of the reaction medium.

The risk of nitrosamine (B1359907) formation is generally considered to be highest for secondary amines, which form stable nitrosamines directly. ccsnorway.com

Optimization of Reaction Conditions and Reagent Systems

The efficiency and selectivity of nitrosation reactions can be significantly influenced by the choice of reagents and reaction conditions. While the classical approach utilizes sodium nitrite and a mineral acid, alternative nitrosating agents and conditions have been developed to improve yields, facilitate product isolation, and enhance safety. researchgate.netschenautomacao.com.br

Tert-butyl nitrite (TBN) is a versatile alternative to sodium nitrite. schenautomacao.com.br It is soluble in common organic solvents, allowing for reactions under non-aqueous conditions, and its use can avoid the strongly acidic media required for the generation of nitrous acid. schenautomacao.com.br The use of TBN often leads to high yields and straightforward isolation of the N-nitrosamine products, with tert-butanol (B103910) as a benign byproduct. schenautomacao.com.br

The optimization of reaction conditions may also involve adjusting the temperature, reaction time, and the stoichiometry of the reagents. For instance, while many nitrosation reactions proceed readily at room temperature, some may require cooling to control exothermicity or heating to drive the reaction to completion. researchgate.net The concentration of the acid can also be a critical parameter to control, as excessively harsh acidic conditions can lead to side reactions or degradation of the product. researchgate.netacs.org

Recent research has also explored the use of continuous flow reactors for nitrosamine synthesis. schenautomacao.com.br This approach offers advantages in terms of safety, scalability, and process control, particularly when dealing with potentially hazardous reagents. schenautomacao.com.br

Table 3: Common Nitrosating Agents and Their Characteristics

| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Aqueous acid (e.g., HCl, H₂SO₄) wikipedia.org | Inexpensive and readily available. | Requires strongly acidic conditions, potential for side reactions. acs.org |

| Tert-butyl Nitrite (TBN) | Organic solvents, often neutral or mildly acidic. schenautomacao.com.br | Good solubility in organic solvents, mild reaction conditions, benign byproduct (tert-butanol). schenautomacao.com.br | More expensive than sodium nitrite. |

| Nitrosyl Chloride (NOCl) | Aprotic solvents. | Highly reactive. | Gaseous, corrosive, and toxic. |

Multicomponent Reaction (MCR) Strategies for Complex Morpholine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. researchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. researchgate.netnih.gov

Several MCR strategies have been developed for the synthesis of morpholine derivatives. For example, a one-pot, three-component reaction of an enaminone, an aldehyde, and an aniline can lead to the formation of highly substituted quinolines, and similar principles can be applied to the synthesis of other N-heterocycles. nih.gov Another approach involves the reaction of nitromethane, carbon disulfide, and an aziridine (B145994) to produce substituted morpholine-2-thiones. iau.ir

The key advantages of MCRs include:

Operational Simplicity: MCRs are often easy to perform, reducing the number of synthetic steps and purification procedures. researchgate.net

Efficiency: They can rapidly generate complex molecular architectures from simple starting materials. researchgate.net

Diversity: The ability to vary each of the components allows for the creation of large and diverse libraries of related compounds. researchgate.net

While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct complex substituted morpholine precursors, which can then be subjected to nitrosation. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex morpholine derivatives. researchgate.netnih.gov

Novel Catalytic Systems in Morpholine Ring Construction and Derivatization

Recent advancements have focused on catalytic methods that offer milder reaction conditions, broader substrate scope, and improved stereochemical control in the synthesis of morpholine analogues. These methods often involve transition-metal catalysis or photo-assisted transformations to facilitate key bond-forming events.

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds, which are essential for constructing the morpholine ring. acs.org These methods provide versatile pathways to highly substituted morpholine derivatives from readily available starting materials.

A key strategy involves the intramolecular carboamination or hydroamination of substrates containing both an amine and an alcohol moiety tethered by an unsaturated linker. For instance, a palladium-catalyzed hydroamination reaction serves as the crucial step in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. nih.gov The process starts with carbamate-protected aziridines, which are opened by unsaturated alcohol nucleophiles. The subsequent palladium-catalyzed cyclization of the resulting aminoalkene proceeds with high diastereoselectivity to yield the morpholine product. nih.gov

Another approach utilizes a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This method allows for the synthesis of cis-3,5-disubstituted morpholines as single stereoisomers. The proposed mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by N-palladation and a syn-aminopalladation of a tethered alkene, culminating in reductive elimination to form the morpholine ring. nih.gov The choice of phosphine ligands, such as BrettPhos and RuPhos, has been shown to be critical in achieving high efficiency and broad scope for such C-N coupling reactions. rsc.org

Table 1: Examples of Palladium-Catalyzed Morpholine Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-aryl ethanolamine derivative | β-bromostyrene | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted morpholine | Good | nih.gov |

| Carbamate-protected aziridine-derived aminoalkene | (Intramolecular) | Pd₂(dba)₃, DPEPhos | 2,5-disubstituted morpholine | Excellent | nih.gov |

| 2-Alkynylanilide | Methylboronic acid | Pd(TFA)₂, xantphos, K₃PO₄ | 3-Methylindole (analogue) | 84% | semanticscholar.org |

Photo-assisted catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling unique transformations under mild conditions. In the context of morpholine synthesis, visible-light photocatalysis allows for the generation of radical intermediates that can participate in ring-forming annulation reactions.

A notable example is the photocatalytic, diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. nih.gov This method utilizes a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from simple starting materials, avoiding the need for pre-functionalized reagents. nih.gov The reaction is believed to proceed through a radical cation intermediate, affording access to complex tri- and tetra-substituted morpholines with high yields and stereoselectivity. nih.gov

Furthermore, the photochemistry of nitroso compounds is relevant to the derivatization of the morpholine core, specifically the introduction of the 4-nitroso group. N-nitrosamines can be generated by the photolysis of heterocyclic amines in the presence of nitrite or nitrate (B79036) salts under neutral aqueous conditions. nih.gov The photolytic reactions of N-nitrosamines themselves, typically in acidic media, are dominated by the reactivity of the generated aminium radical, leading to various transformations. acs.orgnih.gov This photochemical reactivity offers potential pathways for both the formation and subsequent modification of N-nitroso morpholine analogues.

Table 2: Photo-Assisted Synthesis of Morpholine Analogues

| Reaction Type | Substrates | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Diastereoselective Annulation | Unspecified simple starting materials | Visible-light photocatalyst, Lewis acid, Brønsted acid | Substituted 2-Aryl Morpholines | High stereoselectivity | nih.gov |

| Nitrosamine Formation | Heterocyclic amines, Nitrite salts | UV Photolysis (neutral, aqueous) | N-Nitrosamines | Mild conditions | nih.gov |

| Nitrosamine Degradation | N-Nitrosodimethylamine (NDMA) | UV Photolysis (pH dependent) | Degradation products | Quantum yield ≈ 0.3 (pH 2-8) | nih.govmdpi.com |

1,3-Dipolar Cycloaddition Approaches for Heterocyclic Synthesis

The 1,3-dipolar cycloaddition is a powerful, concerted reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry, providing regio- and stereoselective access to a vast array of ring systems. wikipedia.org While it classically forms five-membered rings, its principles are fundamental to the broader field of heterocyclic synthesis.

In the context of synthesizing nitrogen- and oxygen-containing heterocycles related to the morpholine structure, the cycloaddition of nitrones (as the 1,3-dipole) with alkenes (as the dipolarophile) is a versatile method for constructing the isoxazolidine (B1194047) ring, which contains an N-O bond. mdpi.com Similarly, the reaction of azomethine ylides with various dipolarophiles is widely used to synthesize pyrrolidine-containing scaffolds, including complex spiro-pyrrolidine-oxindoles. frontiersin.orgnih.gov These reactions can be facilitated by catalysts and are increasingly being performed in green solvents like water or ionic liquids. mdpi.com

Although the direct synthesis of a six-membered morpholine ring via a standard 1,3-dipolar cycloaddition is not typical, related cycloaddition strategies, such as [4+2] or higher-order cycloadditions, can be employed. For example, an [8+3] cycloaddition of tropone (B1200060) to N-protected aziridines has been used to afford tetrahydrocyclohepta[b] nih.govresearchgate.netoxazine derivatives, which are fused morpholine systems. researchgate.net These approaches highlight the utility of cycloaddition reactions in building complex heterocyclic architectures from simpler components in a highly convergent manner.

Table 3: 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine ylide (from isatin (B1672199) and sarcosine) | Knoevenagel condensation product | Ionic liquid [bmim]PF₆ | Dispiropyrrolidine-bisoxindole | frontiersin.org |

| Nitrones | Olefins | Various (catalytic) | Isoxazolidines | mdpi.com |

| Organic Azide | gem-Difluoroalkene | Morpholine (solvent) | Morpholine-substituted 1,2,3-triazole | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 4 Nitroso 2 Phenylmorpholine

Transnitrosation Phenomena and Kinetics

The transfer of the nitroso group from 3-Methyl-4-nitroso-2-phenylmorpholine to a recipient amine, such as morpholine (B109124), is a process that can be significantly influenced by the presence of nucleophilic catalysts and the acidity of the medium. researchgate.net

Studies have demonstrated that the transnitrosation reaction involving this compound is subject to nucleophilic catalysis. researchgate.net In a typical experimental setup, morpholine acts as the recipient amine for the nitroso group. The reaction is found to follow first-order kinetics with respect to the concentration of the donor nitrosamine (B1359907), this compound. researchgate.net

The thiocyanate (B1210189) ion (SCN⁻) has been identified as an effective nucleophilic catalyst for the transnitrosation reaction of this compound. researchgate.net The reaction exhibits a first-order dependence on the concentration of the thiocyanate ion. researchgate.net The catalytic role of the thiocyanate ion involves the formation of a highly reactive nitrosating intermediate, nitrosyl thiocyanate (ONSCN), which then efficiently transfers the nitroso group to the recipient amine.

Table 1: Kinetic Dependencies of the Transnitrosation of this compound

| Reactant/Catalyst | Order of Reaction |

| This compound | First Order |

| Thiocyanate Ion (Catalyst) | First Order |

| Morpholine (Recipient Amine) | Becomes significant only at low concentrations |

| Hydrogen Ion (Acid) | Acid-dependent |

Investigation of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during the transnitrosation reaction is crucial for a complete mechanistic picture. While specific experimental characterization of intermediates for this compound is not extensively detailed in the available literature, general principles of nitrosamine chemistry allow for postulation of likely intermediates and pathways.

In the context of nucleophile-catalyzed transnitrosation, the formation of a bridged or addition intermediate between the protonated nitrosamine and the nucleophile is a plausible mechanistic step. For instance, with the thiocyanate catalyst, an intermediate where the sulfur atom of the thiocyanate attacks the nitrogen of the nitroso group could be formed. This intermediate would then be susceptible to attack by the recipient amine, leading to the transfer of the nitroso group. The precise characterization of such a transient species for this specific compound would require advanced spectroscopic or computational studies.

Alternative reaction pathways for N-nitroso compounds can involve the homolytic cleavage of the N-NO bond, leading to the formation of a nitrosyl radical (•NO) and an aminyl radical. While the primary pathway for the described transnitrosation is believed to be ionic, the potential for competing radical pathways, particularly under specific conditions such as photolysis or in the presence of radical initiators, cannot be entirely ruled out. However, for the nucleophile-catalyzed transnitrosation under acidic conditions, the ionic mechanism is considered to be the predominant pathway.

Analysis of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents on the morpholine ring. Both the 2-phenyl and 3-methyl groups impose distinct constraints and electronic influences that affect the accessibility and character of the reactive centers, particularly the N-nitroso group and the adjacent α-carbons.

Electronic Effects: The electronic nature of substituents can alter the electron density distribution within the molecule, thereby influencing reaction rates. Electron-withdrawing groups generally decrease the electron density at the reaction center, making it more electrophilic, while electron-donating groups have the opposite effect.

2-Phenyl Group: The phenyl group at the C-2 position acts primarily as an electron-withdrawing group through inductive effects, which can decrease the nucleophilicity of the morpholine nitrogen. This can influence the stability and reactivity of the adjacent N-nitroso group.

3-Methyl Group: The methyl group at the C-3 position is an electron-donating group. It increases electron density on the adjacent nitrogen atom, which could potentially enhance the nucleophilic character of the nitroso group's oxygen atom.

Investigations into related N-nitrosamine systems have shown that electron-withdrawing groups can make the energetics of metabolic α-hydroxylation less favorable, potentially reducing carcinogenic potency. nih.gov Conversely, electron-donating substituents can influence reaction pathways by stabilizing charged intermediates. researchgate.net

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede a chemical reaction. youtube.com The size and position of the substituents on the morpholine ring play a crucial role in determining which reaction pathways are favored.

2-Phenyl and 3-Methyl Groups: The presence of both a phenyl group at the C-2 position and a methyl group at the C-3 position creates a sterically crowded environment. This bulkiness can hinder the approach of nucleophiles or enzymes to the α-carbons, which is a key step in the metabolic activation of many N-nitrosamines. nih.govwikipedia.org In nucleophilic substitution reactions, increased steric hindrance around the reaction site is known to dramatically decrease reaction rates. rsc.org For instance, the synthesis of C3-disubstituted morpholines can be challenging due to the steric hindrance effect of the incoming group. researchgate.net This steric congestion in this compound would likely disfavor reactions requiring attack at the C-2 or C-3 positions, such as certain SN2-type reactions. youtube.com

The interplay of these effects is summarized in the table below, illustrating the general impact of substituent types on reactivity in related chemical systems.

| Substituent Property | General Effect on Reactivity | Example in this compound |

| Electronic | ||

| Electron-Donating | Increases electron density; can stabilize cationic intermediates. | 3-Methyl group |

| Electron-Withdrawing | Decreases electron density; can stabilize anionic intermediates. | 2-Phenyl group |

| Steric | ||

| Bulky Groups | Hinder the approach of reactants to the reaction center, slowing reaction rates. | 2-Phenyl and 3-Methyl groups |

| Small Groups | Allow easier access for reactants, generally leading to faster reaction rates. | Not applicable |

Electrophilic and Nucleophilic Character of the Nitroso Group

The N-nitroso group (N=O) is the defining functional group for the reactivity of N-nitrosamines and exhibits a dual chemical character, acting as both an electrophile and a nucleophile depending on the reaction partner. ucl.ac.uk This ambidentate nature is a result of its electronic structure, which features lone pairs on both the nitrogen and oxygen atoms and a polar N=O bond.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and serves as an electrophilic center, making it susceptible to attack by nucleophiles. This is the more common mode of reactivity for the nitroso group. ucl.ac.uk The reaction's favorability is often dictated by the "hardness" or "softness" of the nucleophile. "Soft" nucleophiles, such as sulfur compounds (thiourea, thiosulfate) and iodide ions, preferentially react at the nitroso group. rsc.org This electrophilicity is central to the mechanism of denitrosation and is a key reaction in the biological processing of N-nitrosamines.

Nucleophilic Character: While less common, the nitroso group can also act as a nucleophile. ucl.ac.uk The lone pair of electrons on the oxygen atom allows it to attack strong electrophiles. For example, N-nitrosamines can react with powerful alkylating agents (e.g., trialkyloxonium salts) at the oxygen atom to form O-substituted hydroxydiazenium salts. acs.orgnih.gov This reactivity highlights the basicity of the oxygen atom, which is the preferred site of protonation in acidic media. nih.gov

The dual reactivity of the nitroso group is summarized in the table below.

| Reactivity Type | Reactive Center | Attacking Species | Example Product Type |

| Electrophilic | Nitroso Nitrogen | Nucleophiles (e.g., S₂O₃²⁻, I⁻) | Denitrosated amine |

| Nucleophilic | Nitroso Oxygen | Electrophiles (e.g., R₃O⁺, H⁺) | Alkoxydiazenium salts |

Oxidative Cyclization Mechanisms Involving Nitroso Intermediates in Related Systems

While specific oxidative cyclization mechanisms for this compound are not extensively documented, examining related systems provides insight into potential reaction pathways. Nitroso compounds are known intermediates in various transformations, including oxidation and cyclization reactions.

Oxidation of Nitroso Compounds: Aromatic C-nitroso compounds can be oxidized by reagents like nitrogen dioxide. rsc.org Studies suggest this reaction proceeds through a radical addition mechanism where the electrophilic radical attacks the nitroso nitrogen atom, forming an unstable aminoxyl intermediate that subsequently yields the corresponding nitro compound. rsc.org The metabolic activation of carcinogenic N-nitrosamines also involves an oxidative step, typically the enzymatic α-hydroxylation by cytochrome P450. acs.orgwikipedia.org This oxidation generates an unstable intermediate that decomposes, ultimately forming a DNA-alkylating agent. acs.org

Cyclization Mechanisms Forming Morpholines: The synthesis of substituted morpholine rings often involves intramolecular cyclization. For example, a palladium-catalyzed carboamination reaction can be used to construct cis-3,5-disubstituted morpholines. nih.gov The key step in this mechanism is an intramolecular syn-aminopalladation, which proceeds through a boat-like transition state to form the heterocyclic ring. nih.gov

Hypothetical Oxidative Cyclization: Combining these concepts, one can postulate mechanisms for oxidative cyclization in related systems where a nitroso group participates. An acyclic precursor containing a nitroso group and a suitably positioned functional group could undergo an intramolecular reaction initiated by an oxidation event. For instance, oxidation of a carbon atom within the molecule could generate a radical or a cationic center, which is then trapped intramolecularly by the nitroso group, leading to a cyclized product. Acyl nitroso species, which can be generated by the oxidation of hydroxamic acids, are known to be reactive intermediates that can participate in subsequent reactions. nih.gov Similarly, intramolecular ene reactions involving nitroso compounds can lead to the formation of new heterocyclic rings. ucl.ac.uk These examples from related systems demonstrate the plausibility of complex cyclization cascades involving nitroso intermediates.

Computational and Theoretical Chemical Investigations of 3 Methyl 4 Nitroso 2 Phenylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 3-Methyl-4-nitroso-2-phenylmorpholine. These methods provide insights into the distribution of electrons, orbital energies, and molecular geometry.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. Ab initio methods are based on first principles, without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the energy and other properties of a molecule. For compounds like N-nitrosamines, DFT methods, such as B3LYP, are commonly employed to study their structure and reactivity. researchgate.net

In the case of this compound, DFT calculations would be instrumental in optimizing the molecular geometry to find the most stable conformation. These calculations can also provide information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as atomic charges, dipole moments, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net For instance, studies on N-nitrosodimethylamine have shown that highly correlated methods are necessary to accurately predict its non-planar structure. researchgate.net

Table 1: Representative Theoretical Bond Lengths (Å) in N-Nitrosamines Calculated by DFT

| Bond | Representative Calculated Value (Å) |

|---|---|

| N-N | 1.32 |

| N=O | 1.22 |

| N-C (ring) | 1.46 |

| C-C (ring) | 1.53 |

Note: These are typical values for N-nitrosamines and may vary for this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic transition energies, which correspond to the absorption of light by a molecule. researchgate.net For nitroso compounds, the n → π* transition is a characteristic electronic transition that occurs in the visible region of the electromagnetic spectrum. researchgate.net In this compound, the lone pair of electrons on the oxygen and nitrogen atoms of the nitroso group would be involved in this transition. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for this and other electronic transitions, providing valuable information for spectroscopic characterization. researchgate.net

Elucidation of Reaction Pathways and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies (energy barriers) for different reaction pathways. This is particularly relevant for understanding the decomposition and metabolic activation of N-nitrosamines. nih.govnih.gov

For this compound, computational studies could elucidate the pathways of its thermal or photochemical decomposition. nih.gov For example, the initial step in the metabolic activation of many N-nitrosamines is the enzymatic α-hydroxylation, which can be modeled using quantum chemical calculations. nih.gov These calculations can determine the relative energy barriers for hydroxylation at different positions on the morpholine (B109124) ring, predicting the most likely site of metabolic attack. The subsequent decomposition of the α-hydroxylated intermediate to form reactive electrophiles can also be modeled, providing insights into the molecule's potential biological activity. nih.govresearchgate.net

Table 2: Illustrative Calculated Activation Energies (kcal/mol) for N-Nitrosamine Reactions

| Reaction Pathway | Illustrative ΔG‡ (kcal/mol) |

|---|---|

| H-abstraction from C-H bond | 9.7 |

| HO• addition to amine nitrogen | 6.8 |

Note: These values are for the reaction of N-nitrosodimethylamine with a hydroxyl radical and serve as an example of the data that can be obtained from such calculations. nih.gov

Conformational Analysis and Stereochemical Influences on Molecular Behavior

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a crucial role in determining its physical and biological properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a cyclic molecule like this compound, the morpholine ring is expected to adopt a chair conformation. cdnsciencepub.comcdnsciencepub.com

Cheminformatics and Structural Descriptors for Predictive Chemical Modeling

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. sciforum.netnih.govresearchgate.net

For this compound, a variety of molecular descriptors can be calculated from its two-dimensional and three-dimensional structures. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atom types), 2D (e.g., topological indices), and 3D (e.g., molecular shape descriptors). These descriptors can then be used to build QSAR models to predict properties such as toxicity, carcinogenicity, or metabolic stability. sciforum.netnih.gov For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potency based on such calculated descriptors. sciforum.netresearchgate.net These models can be valuable tools for prioritizing the testing of new or uncharacterized compounds.

Table 3: Examples of Structural Descriptors Used in QSAR Modeling of N-Nitroso Compounds

| Descriptor Type | Example Descriptors |

|---|---|

| 0D | Molecular Weight, Atom Count |

| 1D | Number of N-nitroso groups, Number of rotatable bonds |

| 2D | Topological Polar Surface Area (TPSA), Wiener Index |

Derivatization Strategies and Synthetic Transformations of 3 Methyl 4 Nitroso 2 Phenylmorpholine

Selective Modifications at the Nitroso Group

The nitroso group is a versatile functional handle for a variety of chemical transformations, including reduction, denitrosation, and oxidation.

Reduction: The reduction of the nitroso group in N-nitrosamines is a well-established method for the synthesis of corresponding hydrazines. A range of reducing agents can be employed for this transformation. For instance, catalytic hydrogenation using palladium, platinum, or rhodium catalysts is effective, with yields often improved by the addition of salts like ammonium (B1175870) acetate. nih.gov Metal-based reductions, such as with zinc dust in acetic acid or titanium tetrachloride with magnesium powder, also provide the corresponding 1,1-disubstituted hydrazines in good yields. nih.gov Stronger reducing agents like lithium aluminum hydride (LAH) can also be used, though over-reduction to the parent secondary amine is a potential side reaction, particularly with aryl-substituted nitrosamines. nih.govacs.org

Denitrosation: The removal of the nitroso group to regenerate the parent secondary amine, 3-methyl-2-phenylmorpholine, can be achieved under acidic conditions. nih.gov This protolytic denitrosation is often accelerated by the presence of nucleophiles such as bromide or thiourea. nih.gov A common reagent for this purpose is hydrogen bromide in acetic acid. researchgate.net This reaction proceeds via protonation of the nitroso group, followed by nucleophilic attack and cleavage of the N-N bond.

Reaction with Organometallic Reagents: N-nitrosamines can react with organolithium and Grignard reagents at the electrophilic nitroso-nitrogen. This initially forms an unstable intermediate that can eliminate to produce hydrazones or azomethine imines. nih.gov The latter can undergo further nucleophilic attack, leading to α-substituted hydrazines. nih.gov

Oxidation: The nitroso group can be oxidized to a nitro group, yielding the corresponding N-nitramine. This transformation can be effectively carried out using strong oxidizing agents such as peroxytrifluoroacetic acid. nih.govorgsyn.org This reaction proceeds via oxidation of the existing nitroso moiety. nih.gov

| Transformation | Reagent(s) | Plausible Product | Reference(s) |

| Reduction | Zn/CH₃COOH or LiAlH₄ or H₂/Pd-C | 4-Amino-3-methyl-2-phenylmorpholine | nih.govacs.orggoogle.com |

| Denitrosation | HBr/CH₃COOH | 3-Methyl-2-phenylmorpholine | nih.govresearchgate.net |

| Reaction with Grignard Reagent | R-MgBr | α-Substituted hydrazine (B178648) derivative | nih.gov |

| Oxidation | CF₃COOOH | 3-Methyl-4-nitro-2-phenylmorpholine | nih.govorgsyn.org |

Functionalization of the Morpholine (B109124) Ring System for Diversification

The morpholine ring of 3-Methyl-4-nitroso-2-phenylmorpholine offers sites for the introduction of new functional groups, primarily at the carbon atoms alpha to the nitrogen.

α-Lithiated Nitrosamines: The protons on the carbon atoms adjacent to the nitrogen in N-nitrosamines are acidic enough to be deprotonated by strong bases like lithium diisopropylamide (LDA). nih.gov This generates an α-lithiated nitrosamine (B1359907), which is a powerful nucleophile. This intermediate can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C3 and C5 positions of the morpholine ring. This method serves as a synthetic equivalent of a secondary amine α-carbanion. nih.gov Subsequent removal of the nitroso group would yield α-substituted 3-methyl-2-phenylmorpholine derivatives.

Enzymatic Hydroxylation: In biological systems, cyclic N-nitrosamines like N-nitrosomorpholine can undergo metabolic α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govwikipedia.orgnih.gov This process forms an unstable α-hydroxy nitrosamine that can lead to ring opening. While this is a metabolic process, it highlights the potential for selective oxidation at the α-positions of the morpholine ring.

| Reaction | Reagent(s) | Position of Functionalization | Plausible Product Type | Reference(s) |

| α-Alkylation | 1. LDA 2. R-X | C5 | 5-Alkyl-3-methyl-4-nitroso-2-phenylmorpholine | nih.gov |

| α-Acylation | 1. LDA 2. RCOCl | C5 | 5-Acyl-3-methyl-4-nitroso-2-phenylmorpholine | nih.gov |

Transformations Involving the Phenyl Substituent

The phenyl group attached to the morpholine ring is amenable to classic aromatic substitution reactions.

Fischer-Hepp Rearrangement: A characteristic reaction of N-aryl-N-alkylnitrosamines is the Fischer-Hepp rearrangement, which occurs under acidic conditions, typically with hydrochloric acid. nih.govwikipedia.org In this intramolecular reaction, the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring. wikipedia.org For this compound, this would be expected to yield 3-methyl-2-(4-nitrosophenyl)morpholine after denitrosation and subsequent C-nitrosation of the resulting secondary amine. The yield of this rearrangement is generally good, though it can compete with denitrosation, especially at higher acidities. nih.govwikipedia.org

Electrophilic Aromatic Substitution: The phenyl ring can also undergo other electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effect of the morpholine substituent would need to be considered. The nitrogen atom of the morpholine ring is generally an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for these reactions, the nitrogen would be protonated, becoming a deactivating, meta-directing group.

| Reaction | Reagent(s)/Conditions | Plausible Product | Reference(s) |

| Fischer-Hepp Rearrangement | HCl | 4-(3-Methyl-2-morpholinyl)-nitrosophenylamine | nih.govwikipedia.org |

| Nitration (under acidic conditions) | HNO₃/H₂SO₄ | 3-Methyl-4-nitroso-2-(3-nitrophenyl)morpholine | nih.govwikipedia.org |

Heterocyclic Annulation and Ring Expansion Reactions

The structure of this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems and for ring expansion to larger heterocycles.

Heterocyclic Annulation: While direct annulation from the N-nitrosamine is not common, the functional groups can be manipulated to facilitate cyclization reactions. For example, reduction of the nitroso group to a hydrazine, followed by reaction with a 1,3-dicarbonyl compound, is a classic approach to synthesizing pyrazole-fused systems. mdpi.com Similarly, the nitroso group itself, or derivatives thereof, could potentially participate in cycloaddition reactions to form other heterocyclic rings like 1,2,4-oxadiazoles, although this would likely require prior modification. rjptonline.orgorganic-chemistry.org

Ring Expansion: Ring expansion of the morpholine system is also a possibility. For instance, a related 3-chloromethylmorpholine derivative has been shown to undergo ring expansion to a 1,4-oxazepane (B1358080) via neighboring group participation of the nitrogen atom. rsc.org By analogy, if the methyl group of this compound were converted to a chloromethyl group (e.g., via radical chlorination followed by denitrosation and re-nitrosation), a similar ring expansion could be envisioned upon reaction with a nucleophile. rsc.orgwikipedia.org

| Strategy | Plausible Reaction Sequence | Resulting Heterocycle | Reference(s) |

| Pyrazole Annulation | 1. Reduction of nitroso group to hydrazine. 2. Reaction with a 1,3-dicarbonyl compound. | Pyrazolo-fused morpholine derivative | mdpi.com |

| Ring Expansion | 1. Functionalization of the methyl group to a halomethyl group. 2. Reaction with a nucleophile. | 1,4-Oxazepane derivative | rsc.orgwikipedia.org |

Advanced Spectroscopic and Analytical Methodologies in Elucidating the Chemistry of 3 Methyl 4 Nitroso 2 Phenylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including complex heterocyclic systems like 3-Methyl-4-nitroso-2-phenylmorpholine. Both ¹H and ¹³C NMR spectroscopies offer detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, N-nitrosomorpholine, the protons on the carbons adjacent to the oxygen are typically shifted downfield compared to those adjacent to the nitrogen. For this compound, one would expect a complex spectrum due to the presence of the chiral centers at C2 and C3, leading to diastereotopic protons within the morpholine (B109124) ring. The protons of the phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl group protons would likely present as a doublet, coupled to the proton at C3. The protons on the morpholine ring would exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of distinct carbon environments. The carbon atoms of the phenyl group would resonate in the range of 120-140 ppm. The carbons of the morpholine ring would appear at higher field, with their exact chemical shifts influenced by the neighboring heteroatoms and the nitroso group. The methyl carbon would be expected at the highest field, typically below 30 ppm. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.0 - 8.0 | Multiplet | - |

| H-2 | 4.5 - 5.0 | Doublet | 2-4 |

| H-3 | 3.5 - 4.0 | Multiplet | - |

| Morpholine-H | 2.5 - 4.0 | Multiplets | - |

| Methyl-H | 0.9 - 1.5 | Doublet | 6-8 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl C-H | 120 - 130 |

| C-2 | 75 - 85 |

| C-3 | 55 - 65 |

| Morpholine C | 40 - 70 |

| Methyl C | 10 - 25 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound (C₁₁H₁₄N₂O₂), the molecular weight is 206.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 206.

The fragmentation pattern in mass spectrometry is often highly characteristic of a particular molecular structure. For N-nitrosamines, a common fragmentation is the loss of the nitroso group (•NO), which would result in a fragment ion at m/z 176 for this compound. Further fragmentation of the morpholine ring and loss of the phenyl group would lead to a series of smaller fragment ions. For instance, cleavage of the morpholine ring could produce characteristic ions that help to confirm the core structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Formula |

| 206 | [M]⁺ | [C₁₁H₁₄N₂O₂]⁺ |

| 176 | [M - NO]⁺ | [C₁₁H₁₄NO]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Kinetic Studies

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-N=O stretching vibration of the nitroso group typically appears in the region of 1430-1500 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would be observed around 1100 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching from the morpholine ring and methyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The phenyl ring and the nitroso group in this compound act as chromophores. The π → π* transitions of the aromatic ring would likely result in strong absorptions in the UV region. The n → π* transition of the nitroso group typically gives rise to a weaker absorption at longer wavelengths, often in the visible region, which can be useful for kinetic studies of reactions involving this functional group.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-N=O | Stretching | 1430 - 1500 |

| C-O-C (Ether) | Stretching | 1070 - 1150 |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods in the analysis of organic compounds. ljmu.ac.uk

For a compound like this compound, which has a moderate molecular weight and is likely to have sufficient volatility and thermal stability, GC could be a suitable technique for purity assessment. ljmu.ac.uk Coupled with a mass spectrometer (GC-MS), it would provide separation and identification of the compound and any impurities. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving good separation.

HPLC is a versatile technique that can be used for both analytical and preparative purposes. ljmu.ac.uk For this compound, reversed-phase HPLC with a C18 column would likely be the method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound from the column. A UV detector would be suitable for detection, given the presence of the chromophores in the molecule. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions and could be used for its identification and quantification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram.

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Phenylmorpholine Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Typical Application |

| GC | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | UV-Vis (e.g., at 254 nm) | Purity determination, quantification, preparative separation |

Applications of 3 Methyl 4 Nitroso 2 Phenylmorpholine in Academic Organic Synthesis and Material Science

Utilization as a Nitrosating Reagent in Chemical Transformations

3-Methyl-4-nitroso-2-phenylmorpholine is a notable N-nitrosamine that serves as a valuable nitrosating reagent in a variety of chemical transformations. The presence of the nitroso group (-N=O) attached to the nitrogen atom of the morpholine (B109124) ring allows for the transfer of a nitrosonium ion (NO+) equivalent to other substrates. This reactivity is particularly useful in the synthesis of other nitroso-containing compounds and in the modification of organic molecules. acs.orgcymitquimica.com

The efficacy of N-nitroso compounds as nitrosating agents is often dependent on the reaction conditions, particularly the pH. In acidic media, the N-nitroso compound can become protonated, leading to the formation of a more reactive nitrosating species. This facilitates the transfer of the nitroso group to a nucleophilic substrate. The general mechanism involves the reversible denitrosation of the N-nitrosamine to generate the secondary amine and a nitrosating agent, which can then react with another nucleophile present in the reaction mixture. sci-hub.se

While specific studies detailing the nitrosating capabilities of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of N-nitrosamines is well-established. For instance, N-nitrosamines can be used to introduce a nitroso group onto an aromatic ring in what is known as the Fischer-Hepp rearrangement, although this is an intramolecular process. sci-hub.sewikipedia.org The ability of N-nitroso compounds to act as intermolecular nitrosating agents is also recognized, particularly in the presence of a suitable acid catalyst.

The reactivity of the nitroso group also allows it to participate in other transformations. For example, N-nitroso compounds can react with various electrophiles at the oxygen atom, forming O-substituted hydroxydiazenium salts. acs.org Furthermore, under photolytic conditions in acidic media, N-nitrosamines can generate aminium radicals and nitric oxide, which can then add across unsaturated carbon-carbon bonds. acs.org

Role as a Precursor for Novel Chemical Scaffolds

The structural framework of this compound, featuring a substituted phenylmorpholine core, makes it an attractive starting material for the synthesis of novel and more complex heterocyclic scaffolds. The phenylmorpholine moiety itself is a recognized pharmacophore found in a number of biologically active compounds. iiab.megoogle.comnih.gov

One of the key transformations that enables the use of N-nitroso compounds as precursors is the removal of the nitroso group, a process known as denitrosation. This reaction regenerates the parent secondary amine, in this case, 3-methyl-2-phenylmorpholine. sci-hub.se This denitrosation can be achieved under various conditions, including treatment with acid. sci-hub.se The resulting secondary amine is a versatile intermediate that can undergo a wide range of chemical modifications.

For example, the free secondary amine can be acylated, alkylated, or used in coupling reactions to introduce a diverse array of substituents at the nitrogen atom. This allows for the generation of a library of novel phenylmorpholine derivatives with potentially interesting biological or material properties. The synthesis of 4-acetyl-3-methyl-2-phenylmorpholine (B12008661) is an example of such a modification.

The synthesis of fused heterocyclic systems is another area where N-nitroso compounds can serve as precursors. eurekaselect.comorganic-chemistry.orgnih.gov The generation of reactive intermediates from N-nitrosamines can facilitate intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic structures.

Integration into Complex Molecule Construction Schemes

The utility of this compound as a building block extends to its integration into multi-step syntheses of complex molecules. Its role in such schemes often leverages the reactivity of both the phenylmorpholine core and the N-nitroso functionality.

In the context of complex molecule synthesis, this compound can be considered a synthetic intermediate. acs.orgcymitquimica.com The phenylmorpholine scaffold can be strategically incorporated into a larger molecular architecture, with the N-nitroso group serving either as a protecting group for the secondary amine or as a functional handle for subsequent transformations.

The ability to selectively remove the nitroso group via denitrosation allows for the unmasking of the secondary amine at a desired stage in a synthetic sequence. sci-hub.se This newly revealed nucleophilic nitrogen can then participate in further bond-forming reactions, enabling the elaboration of the molecular structure.

Moreover, the reactions of the N-nitroso group itself can be exploited in the construction of complex molecules. As mentioned, the generation of aminium radicals under photolytic conditions can be used to form new carbon-carbon bonds. acs.org This type of reaction could be employed to append the 3-methyl-2-phenylmorpholine moiety to another molecular fragment.

While specific total synthesis campaigns that explicitly feature this compound are not prominently reported, the chemical principles governing its reactivity are well-aligned with the strategies employed in modern organic synthesis. The versatility of the N-nitrosamine functional group, combined with the structural features of the phenylmorpholine skeleton, makes it a potentially valuable tool for synthetic chemists engaged in the construction of complex and biologically relevant molecules.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of N-nitroso compounds has traditionally relied on methods that often involve harsh acidic conditions and the use of metal-based reagents. Current research is heavily focused on developing more environmentally benign and sustainable synthetic routes. These "green" approaches aim to improve efficiency, reduce waste, and minimize the use of hazardous substances.

A significant advancement is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent under solvent-free, metal-free, and acid-free conditions. nih.govresearchgate.net This methodology offers several advantages, including a broad substrate scope, straightforward product isolation, and excellent yields. nih.gov The reaction conditions are mild enough to be compatible with sensitive functional groups and acid-labile protecting groups, which are often unstable under traditional methods that use nitrous acid generated in situ from sodium nitrite and a strong mineral acid. researchgate.net

Furthermore, the principles of green chemistry are being applied through the development of continuous flow reactions. nih.gov Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. Using TBN in a continuous flow system is advantageous because it is soluble in common organic solvents and produces tert-butanol (B103910) as a benign byproduct that is easily removed. nih.gov

Another promising green strategy is the use of heterogeneous nanocatalysts. For example, nano-titania (TiO2) has been demonstrated as an efficient, reusable catalyst for related syntheses in solvent-free conditions. cuny.edu The use of such solid catalysts simplifies product purification and allows the catalyst to be recovered and reused for multiple cycles without significant loss of activity. cuny.edu The sustainability of these methods can be quantified using green chemistry metrics, which consistently show a lower environmental impact compared to conventional protocols. cuny.edu

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis with TBN | Uses tert-butyl nitrite (TBN) as a nitrosating agent without a solvent. | Metal-free, acid-free, broad substrate scope, high yields, easy isolation. | nih.govresearchgate.net |

| Continuous Flow Reactions | Utilizes TBN in a continuous flow reactor system. | Enhanced safety, efficient mixing and heat transfer, benign byproduct (tert-butanol), easy scale-up. | nih.gov |

| Heterogeneous Nanocatalysis | Employs solid, reusable nanocatalysts like nano-TiO2. | Solvent-free conditions, catalyst is easily separable and recyclable, high product purity without column chromatography. | cuny.edu |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond synthesis, researchers are actively exploring the unique reactivity of the N-nitroso group to develop novel chemical transformations. The N-nitroso moiety is more than just a stable functional group; it can act as a versatile handle to mediate complex molecular changes.

One of the most promising areas is the use of the N-nitroso group as a directing group in transition-metal-catalyzed C-H activation. nih.govacs.org This strategy allows for the selective functionalization of otherwise inert C-H bonds. snnu.edu.cn For a compound like 3-Methyl-4-nitroso-2-phenylmorpholine, the N-nitroso group can direct a metal catalyst to functionalize the ortho position of the phenyl ring through the formation of a stable cyclometalated intermediate. nih.govacs.org This opens up pathways to create more complex substituted phenylmorpholine structures, which are of interest in medicinal chemistry. nih.gov

The Fischer-Hepp rearrangement is another classic reaction of aryl N-nitrosamines that continues to be explored. nih.gov Under acidic conditions, the nitroso group can migrate from the nitrogen atom to the para position of the aromatic ring. nih.govacs.org While the exact mechanism is still debated, this transformation provides a route to C-nitroso aromatic compounds, which are valuable synthetic intermediates. nih.gov

Other unconventional transformations being investigated include:

Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines using reagents like peroxytrifluoroacetic acid. nih.gov

Reaction with Nucleophiles: The electrophilic nitroso-nitrogen is susceptible to attack by strong nucleophiles such as Grignard and organolithium reagents, leading to the formation of α-substituted hydrazines. nih.gov

Photochemical Reactions: N-nitrosamines are sensitive to UV light, and their photolysis can lead to denitrosation (loss of the NO group) or generate peroxy intermediates in the presence of oxygen, which can then participate in further reactions. nih.govcuny.edu

| Transformation | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| C-H Activation Directing Group | The N-nitroso group directs a metal catalyst to functionalize a specific C-H bond. | Selective functionalization of the ortho-position on the phenyl ring. | nih.govacs.org |

| Fischer-Hepp Rearrangement | Acid-catalyzed migration of the nitroso group to the aromatic ring. | Synthesis of C-nitroso derivatives, specifically para-nitroso-phenylmorpholine structures. | nih.gov |

| Oxidation to N-Nitramines | Conversion of the N-N=O group to an N-NO2 group. | Creation of novel nitramine-containing morpholine (B109124) derivatives. | nih.gov |

| Photochemical Reactions | UV light-induced reactions, often involving cleavage of the N-N bond. | Controlled denitrosation to regenerate the parent amine or formation of novel oxygenated products. | nih.govcuny.edu |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and N-nitrosamines are no exception. Advanced modeling techniques, particularly Density Functional Theory (DFT), are providing unprecedented insights into their structure, reactivity, and spectroscopic properties.

One key application is the prediction of metabolic activation pathways. For many N-nitrosamines, biological activity is linked to enzymatic α-hydroxylation, a critical activation step. nih.govnih.gov Computational models are being developed to predict the likelihood of this reaction at specific sites on the molecule, which can help in assessing the potential biological impact of new compounds without extensive experimental testing. nih.govnih.govacs.org

DFT calculations are also crucial for elucidating complex reaction mechanisms. For instance, computational studies can help rationalize the outcomes of photochemical reactions by mapping the potential energy surface and identifying transient species like cyclic nitrogen peroxide intermediates. cuny.eduresearchgate.net This predictive power allows chemists to design experiments more effectively and target specific reaction outcomes.

Furthermore, computational methods are used to:

Assign Spectroscopic Data: DFT can accurately calculate NMR chemical shifts, aiding in the unambiguous assignment of Z/E isomers of asymmetrical N-nitrosamines. nih.gov

Predict Spectroscopic Signatures: Calculated IR spectra can be used to create templates for the detection and identification of nitrosamines in various samples. researchgate.net

Assess Carcinogenicity Risks: While still an emerging area, quantum chemical calculations are being explored to understand the activation and deactivation pathways related to carcinogenicity, offering a potential future tool for risk assessment. nih.gov

| Application Area | Computational Method | Objective | Reference |

|---|---|---|---|

| Metabolism Prediction | Xenobiotic Metabolism Models | Predict the likelihood and site of metabolic α-carbon hydroxylation. | nih.govnih.govacs.org |

| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Identify intermediates and transition states in reactions like photolysis to understand reaction pathways. | cuny.eduresearchgate.net |

| Spectroscopy | DFT | Calculate NMR and IR spectra to aid in structural isomer assignment and compound identification. | researchgate.netnih.gov |

| Risk Assessment | Quantum Chemistry | Model activation and deactivation pathways to help predict mutagenic or carcinogenic potential. | nih.gov |

Q & A

Basic Question: What are the recommended synthetic routes for 3-Methyl-4-nitroso-2-phenylmorpholine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of nitroso-containing morpholine derivatives typically involves:

- Step 1 : Formation of the morpholine core via cyclization of substituted ethanolamine intermediates under basic conditions (e.g., NaOH catalysis) .

- Step 2 : Nitroso group introduction via nitrosation reactions using sodium nitrite (NaNO₂) in acidic media (e.g., HCl), followed by careful pH control to avoid over-oxidation .

- Optimization Strategies :

- Use low temperatures (0–5°C) during nitrosation to minimize side reactions.

- Employ protecting groups for sensitive functional groups (e.g., aryl rings) to prevent unwanted substitutions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproduct formation.

Advanced Question: How can contradictory literature data on the biological activity of this compound be systematically analyzed?

Answer:

Contradictions in biological activity data may arise from variations in assay conditions, impurity profiles, or structural tautomerism. To resolve discrepancies:

- Step 1 : Conduct a meta-analysis of published studies, comparing parameters such as:

- Step 2 : Reproduce key experiments under standardized conditions, ensuring batch-to-batch consistency in compound synthesis.

- Step 3 : Perform computational docking studies to assess binding affinity variations across different receptor conformations (e.g., CNS receptors vs. microbial targets) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for the nitroso group?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm the presence of the nitroso group via N=O stretching vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced Question: What challenges arise in crystallizing this compound, and how can X-ray diffraction studies address tautomeric ambiguity?

Answer:

- Challenges :

- Solutions :

- Use slow evaporation techniques with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to promote ordered crystallization.

- Employ low-temperature X-ray diffraction (100 K) to stabilize the dominant tautomer and resolve bond-length ambiguities .

- Compare experimental data with DFT-calculated tautomer energies to validate the observed conformation .

Basic Question: How should researchers design in vitro assays to evaluate the neuroprotective potential of this compound?

Answer:

- Assay Design :

- Model System : Primary neuronal cultures or SH-SY5Y neuroblastoma cells exposed to oxidative stress (e.g., H₂O₂ or rotenone) .

- Dosage Range : Test 1–100 μM concentrations, with N-acetylcysteine as a positive control.

- Endpoints : Measure ROS levels (DCFH-DA assay), mitochondrial membrane potential (JC-1 dye), and caspase-3 activity .

- Data Validation : Include triplicate runs and statistical analysis (ANOVA) to ensure reproducibility.

Advanced Question: What computational methods are suitable for predicting the metabolic stability of this compound in pharmacokinetic studies?

Answer:

- In Silico Tools :

- Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes) to refine model accuracy .

Basic Question: How can researchers mitigate the risk of nitroso compound degradation during long-term storage?

Answer:

- Storage Conditions :

- Stability Monitoring :

- Perform periodic HPLC analysis to detect degradation products (e.g., nitro derivatives) .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Advanced Question: What strategies resolve discrepancies in reported synthetic yields of this compound across different laboratories?

Answer:

- Root-Cause Analysis :

- Compare starting material purity (e.g., CAS-certified reagents vs. commercial grades) .

- Audit reaction parameters (e.g., stirring rate, temperature gradients in large-scale setups) .

- Collaborative Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.